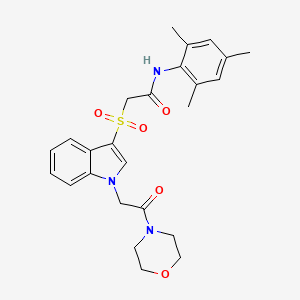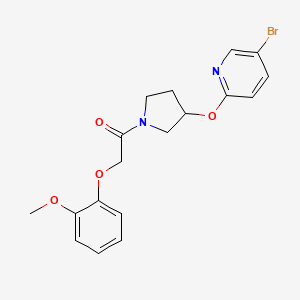
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as BPP-1, is a chemical compound that has gained significant interest in the scientific community due to its potential application in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) used a similar compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, as a substrate for synthesizing new cyanopyridine derivatives. These compounds showed significant antibacterial activity against various bacteria, highlighting the potential of such derivatives in developing new antibacterial agents.
Catalysis and Material Science
In the field of catalysis and material science, Nyamato et al. (2015) synthesized (imino)pyridine ligands with similar structural components for use in palladium complexes. These complexes exhibited high catalytic activities, indicating the utility of these compounds in catalytic processes.
Hydrogen-Bonding Studies
The study of hydrogen-bonding patterns in enaminones, including compounds with a structure similar to the query compound, was conducted by Balderson et al. (2007). This research contributes to a deeper understanding of molecular interactions and can aid in the design of new materials and drugs.
Schiff Base Synthesis
The synthesis of Schiff base compounds incorporating bromopyridine moieties, similar to the compound , was explored by Wang et al. (2008). These compounds have shown excellent antibacterial activities, indicating their potential in pharmaceutical applications.
Pyrrole Derivatives and Antioxidant Activities
Research by Rezai et al. (2018) focused on the synthesis of pyrrolidin-2-one derivative bromophenols, including compounds structurally related to the query compound. These molecules demonstrated powerful antioxidant activities, suggesting their use in combating oxidative stress.
Corrosion Inhibition
A study by Hegazy et al. (2012) evaluated Schiff bases, including pyridine derivatives, as corrosion inhibitors for carbon steel in hydrochloric acid. This highlights the potential application of such compounds in protecting materials against corrosion.
Brominated Phenols in Marine Algae
The study of highly brominated mono- and bis-phenols from marine red algae by Duan et al. (2007) revealed compounds with radical-scavenging activity. This research suggests the potential of brominated compounds, like the one , in pharmaceutical and nutraceutical applications.
Propriétés
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-23-15-4-2-3-5-16(15)24-12-18(22)21-9-8-14(11-21)25-17-7-6-13(19)10-20-17/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJOSRYOLAZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)
![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)
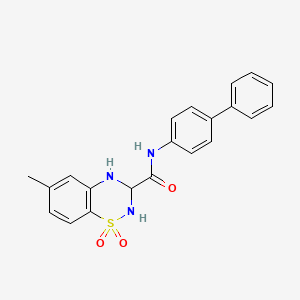
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)
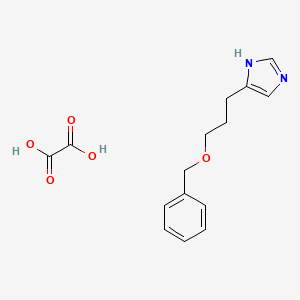
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide](/img/structure/B2933411.png)
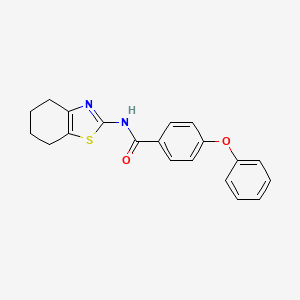
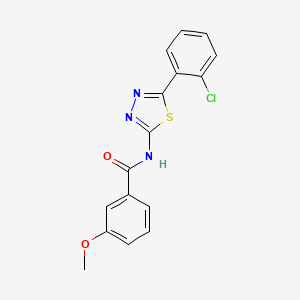
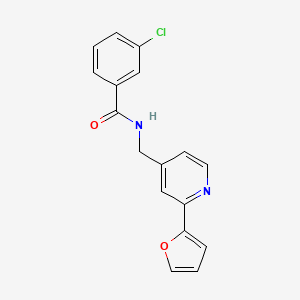
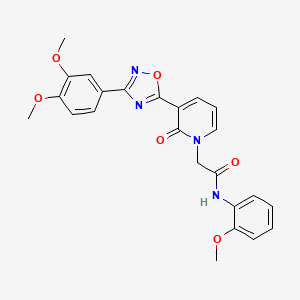
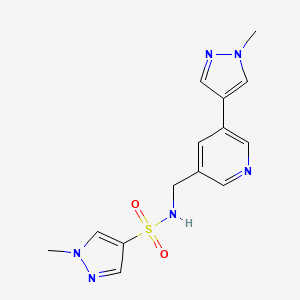
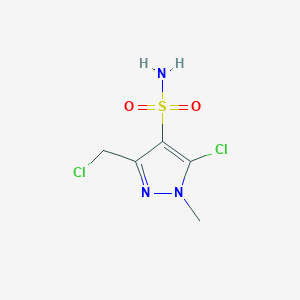
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2933425.png)
